Regioselectivity of Vilsmeier–Haack Formylation
In the Vilsmeier–Haack reaction of N-alkyl-1,2,3,4‑tetrahydroquinolines, the formyl group is introduced exclusively at the C6 or C8 position, with no detectable formation of the C5‑aldehyde isomer [1]. This regiochemical outcome is corroborated by the subsequent olefination studies in which N‑substituted tetrahydroquinoline-6‑carbaldehydes are obtained in 77–85% yield, while the corresponding 5‑carbaldehydes are absent [2]. The C5‑aldehyde therefore constitutes a synthetic “blind spot” of the most widely employed formylation protocol, necessitating de novo synthetic routes that differ fundamentally from those used for the 6‑ and 8‑isomers.
| Evidence Dimension | Regioselectivity of Vilsmeier–Haack formylation on N‑alkyl‑1,2,3,4‑tetrahydroquinoline |
|---|---|
| Target Compound Data | Not formed under standard Vilsmeier–Haack conditions (0% yield) |
| Comparator Or Baseline | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: 77–85% yield [2]; 8-carbaldehyde: formed under specific substitution patterns [1] |
| Quantified Difference | >77% absolute difference in synthetic accessibility via the standard industrial formylation method |
| Conditions | Vilsmeier–Haack reaction (POCl₃/DMF) on N‑alkyl‑1,2,3,4‑tetrahydroquinoline substrates; olefination via Wittig (77–85% yield of 6‑formyl derivatives) and Horner–Wadsworth–Emmons (83–89% yield of acrylonitriles) reactions |
Why This Matters
A researcher requiring a C5‑oriented aldehyde handle cannot substitute the 6‑ or 8‑isomer without fundamentally altering the geometry of subsequent coupling products, making the 5‑carbaldehyde a non‑interchangeable starting material.
- [1] Manahelohe, G.M.; Potapov, A.Y.; Shikhaliev, K.S. Synthesis of new hydroquinolinecarbaldehydes. Russ. Chem. Bull. 2016, 65, 1145–1147. DOI: 10.1007/s11172-016-1427-7 View Source
- [2] Potapov, A.Y.; Shikhaliev, K.S.; Manahelohe, G.M. Carbonyl olefination of N‑substituted tetrahydroquinoline-6‑carbaldehydes. Izv. Saratov Univ. (N.S.), Ser. Chem. Biol. Ecol. 2019, 19, 396–401. Available at: https://doaj.org/article/4eea58132e06490ea1a6856cedd92c8c View Source
